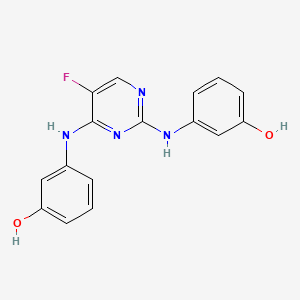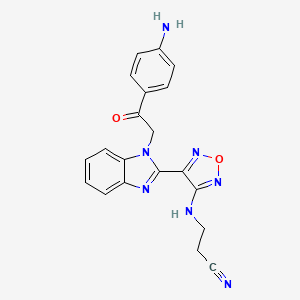
Avanbulin
Descripción general
Descripción
Se une al sitio de la colchicina de la tubulina, que es distinto de otros agentes que se dirigen a los microtúbulos, como el paclitaxel y la vinblastina . Avanbulin ha mostrado una actividad antitumoral significativa en varios estudios preclínicos, particularmente en modelos de glioblastoma y linfoma .
Aplicaciones Científicas De Investigación
Avanbulin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: this compound se utiliza como un compuesto de herramienta para estudiar la dinámica de los microtúbulos y los efectos de la desestabilización de los microtúbulos.
Biología: Se utiliza en la investigación de biología celular para investigar el papel de los microtúbulos en la división celular, la motilidad y el transporte intracelular.
Medicina: This compound ha mostrado una actividad antitumoral prometedora en estudios preclínicos y se está investigando su posible uso en la terapia del cáncer, particularmente para el glioblastoma y el linfoma
Industria: This compound se utiliza en el desarrollo de nuevos fármacos contra el cáncer y como compuesto de referencia en ensayos de detección de fármacos
Direcciones Futuras
Mecanismo De Acción
Avanbulin ejerce sus efectos al unirse al sitio de la colchicina de la tubulina, inhibiendo así el ensamblaje de los microtúbulos. Esta interrupción de la dinámica de los microtúbulos conduce al arresto mitótico y la activación del punto de control del ensamblaje del huso, lo que finalmente provoca la muerte de las células tumorales. Además, this compound afecta el microambiente tumoral al reducir la microvasculatura tumoral .
Análisis Bioquímico
Biochemical Properties
Avanbulin interacts with microtubules, major components of the cellular cytoskeleton involved in mitosis, cell motility, intracellular protein, and organelle transport . It destabilizes microtubules, leading to tumor cell death .
Cellular Effects
This compound has shown potent in vitro anti-lymphoma activity, mainly cytotoxic with potent and rapid apoptosis induction . It influences cell function by modulating the spindle assembly checkpoint, thereby promoting tumor cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the colchicine site of tubulin . This unique binding differentiates it from other MTAs and leads to the destabilization of microtubules .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high anti-proliferative activity with a median IC50 = 11nM . Apoptosis induction was observed within 24h of drug exposure in some cell lines, confirming the high activity of this compound .
Dosage Effects in Animal Models
Its prodrug, Listhis compound, has shown early signs of clinical activity, especially in tumors with high EB1 expression .
Metabolic Pathways
As a microtubule-targeting agent, it is likely to interact with enzymes involved in tubulin polymerization .
Transport and Distribution
As a small molecule, it is likely to diffuse freely across cell membranes .
Subcellular Localization
This compound, as a microtubule-targeting agent, is expected to localize to the cytoplasm where microtubules are present . Its effects on activity or function would be related to its ability to bind to tubulin and disrupt microtubule dynamics .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de avanbulin implica la preparación de su profármaco, listhis compound (BAL101553), que luego se convierte en this compound in vivo. La ruta de síntesis generalmente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de this compound se sintetiza a través de una serie de reacciones orgánicas, incluidas reacciones de condensación y ciclación.
Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión y especificidad por el sitio de la colchicina de la tubulina.
Purificación: El producto final se purifica utilizando técnicas como la cromatografía para obtener this compound en su forma pura.
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
Síntesis por lotes: Se sintetizan grandes lotes de this compound utilizando reactores automatizados para controlar los parámetros de reacción, como la temperatura, la presión y el pH.
Purificación y control de calidad: La this compound sintetizada se purifica mediante cromatografía a escala industrial y se somete a rigurosas pruebas de control de calidad para garantizar su pureza y potencia.
Análisis De Reacciones Químicas
Tipos de reacciones
Avanbulin experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Se pueden utilizar varios nucleófilos o electrófilos en las reacciones de sustitución, dependiendo de la modificación deseada.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
Colchicina: Un agente desestabilizador de los microtúbulos bien conocido que se une al mismo sitio que avanbulin.
Paclitaxel: Un agente estabilizador de los microtúbulos que se une a un sitio diferente en la tubulina.
Vinblastina: Otro agente desestabilizador de los microtúbulos con un sitio de unión diferente.
Singularidad de this compound
This compound es único debido a su unión distinta al sitio de la colchicina de la tubulina, lo que da como resultado un fenotipo de microtúbulos único. Esta unión única permite que this compound sea eficaz en las células tumorales que son resistentes a otros agentes que se dirigen a los microtúbulos. Además, this compound ha mostrado una actividad antitumoral significativa en modelos preclínicos de glioblastoma y linfoma, lo que la convierte en una candidata prometedora para su posterior desarrollo clínico .
Propiedades
IUPAC Name |
3-[[4-[1-[2-(4-aminophenyl)-2-oxoethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O2/c21-10-3-11-23-19-18(25-29-26-19)20-24-15-4-1-2-5-16(15)27(20)12-17(28)13-6-8-14(22)9-7-13/h1-2,4-9H,3,11-12,22H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFOZQQVTWFMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC=C(C=C3)N)C4=NON=C4NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
798577-91-0 | |
| Record name | Avanbulin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0798577910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVANBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KSX9YI58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
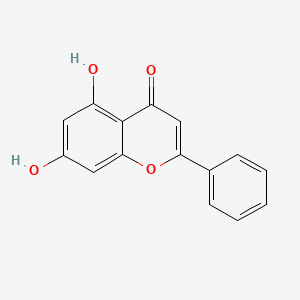

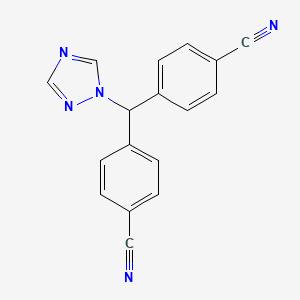
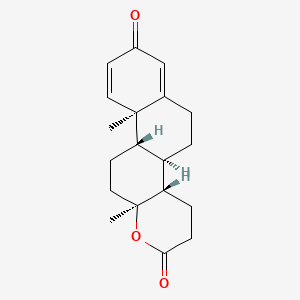
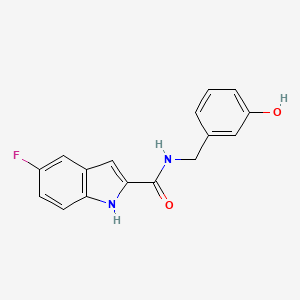
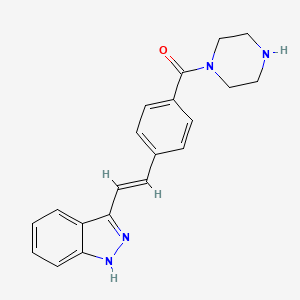
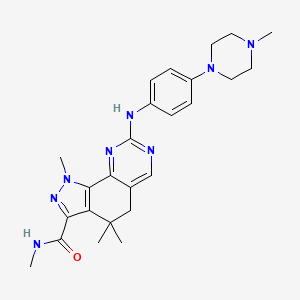
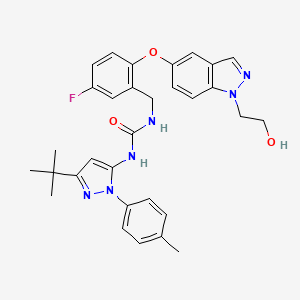
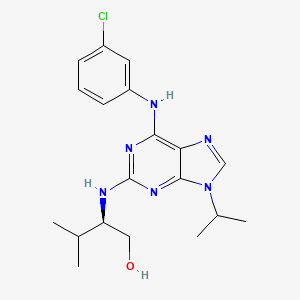
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)


![2-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(3-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B1683784.png)
